molecular formula C15H18F3N3 B12093180 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile

4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B12093180
M. Wt: 297.32 g/mol
InChI Key: QGUCUCIJBBMSMB-UHFFFAOYSA-N
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Description

4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile is a chemical compound that features a piperazine ring substituted with an isopropyl group and a trifluoromethyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzonitrile Moiety: The benzonitrile moiety can be synthesized by reacting benzyl halides with cyanide sources such as sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, depending on its specific application.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, enzyme activity, or ion transport, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Isopropylpiperazin-1-yl)aniline
  • 4-(4-Isopropylpiperazin-1-yl)(2-methyl-4-nitrophenyl)methanone
  • 4-(4-Isopropylpiperazin-1-yl)(2-methyl-5-nitrophenyl)methanone

Comparison

Compared to similar compounds, 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.

Properties

Molecular Formula

C15H18F3N3

Molecular Weight

297.32 g/mol

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H18F3N3/c1-11(2)20-5-7-21(8-6-20)14-4-3-12(10-19)9-13(14)15(16,17)18/h3-4,9,11H,5-8H2,1-2H3

InChI Key

QGUCUCIJBBMSMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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